molecular formula C6H12ClNO2S B175625 Cyclohexylsulfamoyl Chloride CAS No. 10314-35-9

Cyclohexylsulfamoyl Chloride

Cat. No. B175625
Key on ui cas rn: 10314-35-9
M. Wt: 197.68 g/mol
InChI Key: FGZSEUXOFDMNEL-UHFFFAOYSA-N
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Patent
US04101571

Procedure details

15 parts of dichloromethylenedimethylammonium chloride, suspended in 540 parts of 1,2-dichloroethane, are saturated with 40 parts of phosgene at 35° C, whilst stirring. 89.6 parts of cyclohexylsulfamic acid are now added and a further 550 parts of phosgene are then introduced in the course of 15 hours at 83° C, whilst stirring. After removing excess phosgene, and the solvent, under reduced pressure, 67.2 parts (68% of theory) of cyclohexylsulfamic acid chloride of boiling point 100°-114° C/0.01 mm Hg and melting point 43°-47° C are obtained by distillation of the residue.
Name
dichloromethylenedimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2]C(=[N+](C)C)Cl.C(Cl)(Cl)=O.[CH:12]1([NH:18][S:19](=[O:22])(=O)[OH:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCCl>[CH:12]1([NH:18][S:19]([Cl:2])(=[O:22])=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
dichloromethylenedimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC(Cl)=[N+](C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NS(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
whilst stirring
CUSTOM
Type
CUSTOM
Details
After removing excess phosgene

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NS(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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